molecular formula C11H6Cl2N4 B1597373 4-Chloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine CAS No. 5334-59-8

4-Chloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine

Cat. No.: B1597373
CAS No.: 5334-59-8
M. Wt: 265.09 g/mol
InChI Key: PVDCVYNCXXQMPX-UHFFFAOYSA-N
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Description

4-Chloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of chlorine atoms in the structure enhances its reactivity and biological activity.

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine are the Cyclin-Dependent Kinase 2 (CDK2) and the Src family of protein tyrosine kinases . These proteins play crucial roles in cell cycle regulation and signal transduction pathways, respectively .

Mode of Action

This compound interacts with its targets by inhibiting their enzymatic activities . This inhibition is achieved through ATP-competitive binding , which prevents the phosphorylation of downstream proteins .

Biochemical Pathways

The inhibition of CDK2 and Src family kinases affects multiple biochemical pathways. For instance, the inhibition of CDK2 can lead to cell cycle arrest , preventing the proliferation of cancer cells . On the other hand, the inhibition of Src family kinases can disrupt various signaling pathways involved in cell growth, differentiation, and survival .

Pharmacokinetics

These properties include a ClogP value less than 4 and molecular weight less than 400 , which are indicative of good bioavailability .

Result of Action

The inhibition of CDK2 and Src family kinases by this compound can lead to significant cytotoxic activities against certain cancer cell lines . This includes the induction of apoptosis and alteration in cell cycle progression .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, it should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazolone derivative. The final step involves the cyclization of the pyrazolone derivative with formamide under acidic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives with potential biological activities.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
  • 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine
  • 4-Aminopyrrolo[2,3-d]pyrimidine

Uniqueness

4-Chloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of chlorine atoms, which enhance its reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

4-chloro-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2N4/c12-7-1-3-8(4-2-7)17-11-9(5-16-17)10(13)14-6-15-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDCVYNCXXQMPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=NC=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277280
Record name 4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5334-59-8
Record name 5334-59-8
Source DTP/NCI
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Record name 4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5334-59-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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